molecular formula C18H12ClF4N3O2 B10946743 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10946743
M. Wt: 413.8 g/mol
InChI Key: JOUQXAKXNFYJOU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including the presence of chloro, trifluoromethyl, and fluorophenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-fluorophenol in the presence of a suitable base to form the intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring, followed by carboxylation to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the compound’s structural features, which allow it to fit into the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its combination of functional groups and the presence of the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H12ClF4N3O2

Molecular Weight

413.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H12ClF4N3O2/c19-12-6-5-11(18(21,22)23)9-15(12)24-17(27)14-7-8-26(25-14)10-28-16-4-2-1-3-13(16)20/h1-9H,10H2,(H,24,27)

InChI Key

JOUQXAKXNFYJOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F

Origin of Product

United States

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